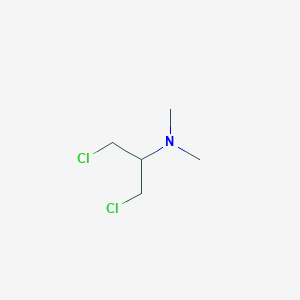
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is an organic compound that belongs to the class of haloalkylamines. This compound is characterized by the presence of two chlorine atoms attached to the ethylamine backbone, along with N,N-dimethyl substitution. It is a versatile compound with significant applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE typically involves the chlorination of N,N-dimethylethylamine. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds via the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product through further chlorination steps.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, alcohols, or ethers.
Oxidation: The major products are N-oxides or other oxidized derivatives.
Reduction: The major products are primary or secondary amines.
科学的研究の応用
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. The molecular targets include enzymes, receptors, and other proteins with nucleophilic functional groups.
類似化合物との比較
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be compared with other haloalkylamines such as:
- Methylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Propylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Butylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of two chlorine atoms and N,N-dimethyl substitution makes it a valuable intermediate for various synthetic applications.
特性
CAS番号 |
14758-19-1 |
|---|---|
分子式 |
C5H11Cl2N |
分子量 |
156.05 g/mol |
IUPAC名 |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
InChIキー |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
正規SMILES |
CN(C)C(CCl)CCl |
Key on ui other cas no. |
14758-19-1 |
同義語 |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















